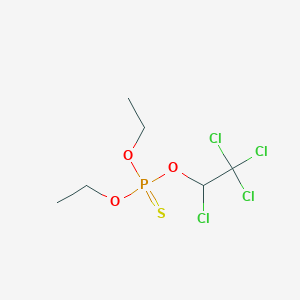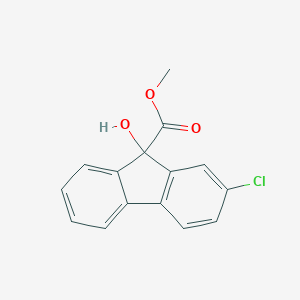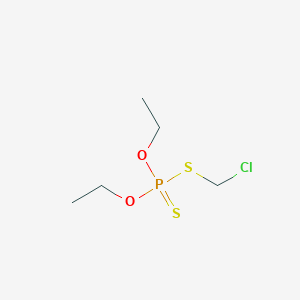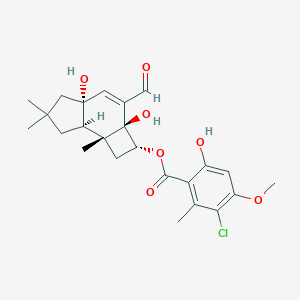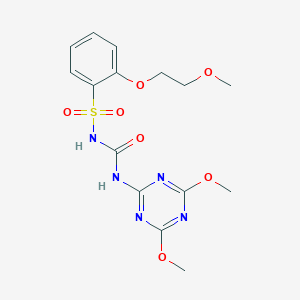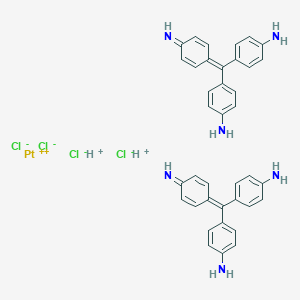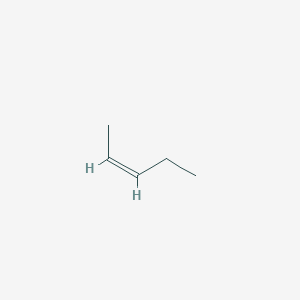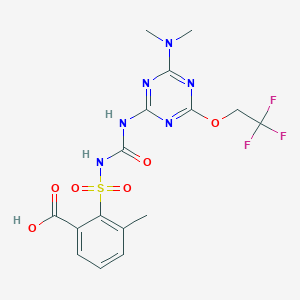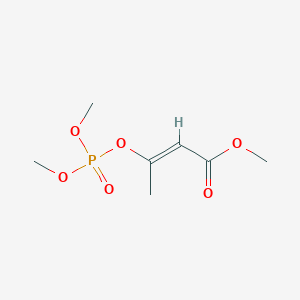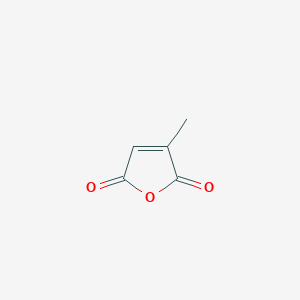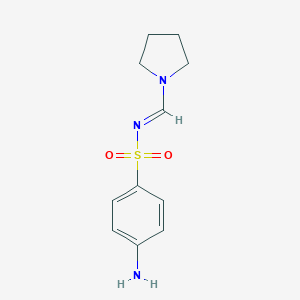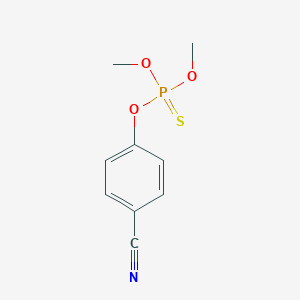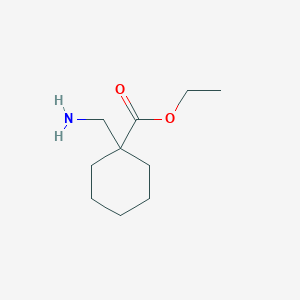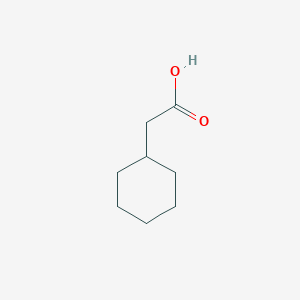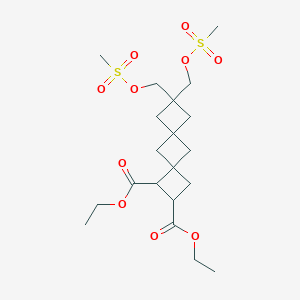
Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate, also known as DMDMDC, is a synthetic molecule that has gained significant attention in recent years due to its potential applications in scientific research. This molecule is a spirocyclic compound that contains two ester groups and two mesylate groups. DMDMDC has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate is not well understood, but it is believed to interact with specific biological targets, such as enzymes and receptors. Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate may also affect cellular signaling pathways, leading to changes in gene expression and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate has various biochemical and physiological effects, such as anti-inflammatory, antitumor, and antimicrobial activities. Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate has been shown to inhibit the activity of specific enzymes, such as cyclooxygenase-2 and histone deacetylases, which are involved in inflammation and cancer progression. Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate has also been shown to exhibit antibacterial and antifungal activities against various pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate has several advantages for lab experiments, such as its high purity and stability. Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate is also relatively easy to synthesize using a one-pot reaction method, which makes it a cost-effective option for research. However, the limitations of Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate include its low solubility in water and its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate. One possible direction is to study the structure-activity relationship of Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate and its analogs, which may lead to the discovery of novel compounds with improved biological activities. Another direction is to investigate the potential of Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate as a drug delivery system, which may improve the efficacy and specificity of existing drugs. Additionally, Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate can be used as a building block for the synthesis of functional materials, such as sensors and catalysts.
Méthodes De Synthèse
Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate can be synthesized using a one-pot reaction method that involves the reaction of 2,3-dibromomaleic anhydride with diethyl 1,2-cyclohexanedicarboxylate in the presence of potassium carbonate and cesium carbonate. The resulting product is then reacted with mesyl chloride in the presence of triethylamine to obtain Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate. The purity of the synthesized compound can be confirmed using various analytical techniques, such as NMR spectroscopy and high-performance liquid chromatography.
Applications De Recherche Scientifique
Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate has potential applications in various scientific research fields, such as organic synthesis, drug discovery, and materials science. This molecule can be used as a building block for the synthesis of various spirocyclic compounds, which have diverse biological activities. Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate can also be used as a starting material for the synthesis of novel drugs that target specific biological pathways. Additionally, Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate can be used to prepare functional materials, such as polymers and dendrimers.
Propriétés
Numéro CAS |
132545-47-2 |
|---|---|
Nom du produit |
Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate |
Formule moléculaire |
C20H32O10S2 |
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
diethyl 8,8-bis(methylsulfonyloxymethyl)dispiro[3.1.36.14]decane-2,3-dicarboxylate |
InChI |
InChI=1S/C20H32O10S2/c1-5-27-16(21)14-7-20(15(14)17(22)28-6-2)10-18(11-20)8-19(9-18,12-29-31(3,23)24)13-30-32(4,25)26/h14-15H,5-13H2,1-4H3 |
Clé InChI |
LJEMZAKSCAFVLV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CC2(C1C(=O)OCC)CC3(C2)CC(C3)(COS(=O)(=O)C)COS(=O)(=O)C |
SMILES canonique |
CCOC(=O)C1CC2(C1C(=O)OCC)CC3(C2)CC(C3)(COS(=O)(=O)C)COS(=O)(=O)C |
Synonymes |
8,8-BMDSD diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



